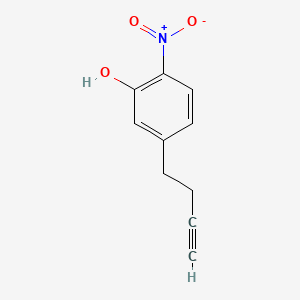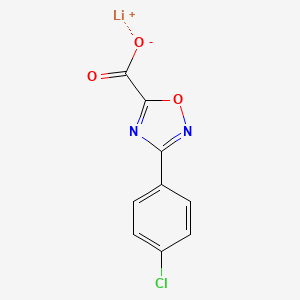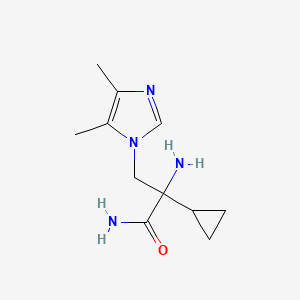
5-(But-3-yn-1-yl)-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(But-3-yn-1-yl)-2-nitrophenol: is an organic compound characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring, along with a but-3-yn-1-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(But-3-yn-1-yl)-2-nitrophenol typically involves the nitration of a precursor phenol compound followed by the introduction of the but-3-yn-1-yl group. One common method is the nitration of 2-hydroxyphenylacetylene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrophenol can then undergo a coupling reaction with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(But-3-yn-1-yl)-2-nitrophenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Alkylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(But-3-yn-1-yl)-2-nitrophenol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and hydroxyl groups. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its nitro group can be modified to create compounds with antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its reactivity allows for the creation of materials with specific properties, such as enhanced stability or conductivity.
Wirkmechanismus
The mechanism of action of 5-(But-3-yn-1-yl)-2-nitrophenol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability. Additionally, the but-3-yn-1-yl group can participate in covalent bonding with nucleophiles, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
2-Nitrophenol: Lacks the but-3-yn-1-yl group, making it less versatile in synthetic applications.
4-Nitrophenol: Similar nitro and hydroxyl groups but different substitution pattern, leading to different reactivity.
5-(But-3-yn-1-yl)-2-aminophenol: Similar structure but with an amino group instead of a nitro group, resulting in different chemical and biological properties.
Uniqueness: 5-(But-3-yn-1-yl)-2-nitrophenol is unique due to the presence of both the nitro and but-3-yn-1-yl groups, which impart distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
5-but-3-ynyl-2-nitrophenol |
InChI |
InChI=1S/C10H9NO3/c1-2-3-4-8-5-6-9(11(13)14)10(12)7-8/h1,5-7,12H,3-4H2 |
InChI-Schlüssel |
IAEDPJPMSBTXTM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC1=CC(=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)


![tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate](/img/structure/B13476206.png)
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)
![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)



